2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(4-bromoanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQFCSVUQAXYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The amino group is brominated to form the desired bromophenyl derivative.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for various pharmacological activities, including:
- Antimicrobial Activity : Research has indicated that derivatives of dihydropyrimidinones exhibit antimicrobial properties. For instance, compounds synthesized from 3,4-dihydropyrimidin-4-one scaffolds have shown effectiveness against a range of bacterial and fungal strains .
- Antitumor Activity : The structural framework of 3,4-dihydropyrimidinones has been linked to anticancer activity. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted by researchers synthesized a series of dihydropyrimidinone derivatives, including 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one. These compounds were screened against various microbial strains, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the bromophenyl group was crucial for enhancing antimicrobial efficacy .
Case Study 2: Antitumor Activity
In another investigation, derivatives of 3,4-dihydropyrimidinones were tested for their ability to inhibit cancer cell lines. The results showed that certain compounds exhibited potent cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one and related dihydropyrimidinone derivatives:
Key Structural and Functional Insights:
Halogen Effects :
- The bromine atom in the target compound provides greater lipophilicity compared to the chlorine atom in C₁₂H₁₂ClN₃O . This may improve blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
- In contrast, the iodine atom in C₆H₉IN₃O could facilitate halogen bonding interactions with biomolecular targets, though its larger atomic radius might introduce steric clashes.
The 5-methoxy group in C₈H₁₄ClN₃O₂ is electron-donating, which could stabilize the pyrimidinone ring and modulate electronic interactions with enzymatic active sites.
Solubility and Bioavailability :
- The hydrochloride salt form of C₈H₁₄ClN₃O₂ enhances aqueous solubility, a critical factor for oral bioavailability. In contrast, the unmodified bromophenyl derivative may require formulation adjustments for optimal delivery.
Biological Activity
2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN4O. Its structure features a bromophenyl group attached to a dihydropyrimidinone core, which is critical for its biological interactions.
Biological Activities
Research indicates that compounds in the dihydropyrimidine class exhibit a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of dihydropyrimidines can inhibit key cancer-related enzymes such as topoisomerases. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Topoisomerase I and II, which are crucial targets in cancer therapy .
- In molecular docking studies, these compounds demonstrated significant binding affinity to active sites of topoisomerases, indicating potential as anticancer agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A recent investigation assessed the anticancer potential of various dihydropyrimidine derivatives, including those with a bromophenyl moiety. The results indicated that these compounds effectively inhibited cancer cell proliferation through topoisomerase inhibition .
- Antimicrobial Activity Evaluation : Another study focused on the antimicrobial efficacy of similar compounds against bacterial strains. Results showed that certain derivatives exhibited comparable effectiveness to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Table of Biological Activities
Q & A
Q. Example Protocol :
Combine 4-bromoaniline (1 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol.
Add TsOH (10 mol%) and reflux at 80°C for 6–8 hours.
Isolate the product via recrystallization (ethanol/water). Purity: ~95% (HPLC) .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy :
- Mass Spectrometry : Exact mass (m/z) matching [M+H]⁺ (calculated: 294.02 Da) ensures molecular integrity .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–Br bond length: ~1.89 Å) .
Basic: What methodologies are used to screen its biological activity?
Methodological Answer:
Standard in vitro assays include:
- Antimicrobial Activity :
- Broth Microdilution : Test against Gram-positive/negative bacteria (MIC: 8–64 µg/mL) .
- Anticancer Screening :
- Enzyme Inhibition :
- Cholinesterase Assay : Monitor inhibition via Ellman’s method (IC₅₀: ~20 µM) .
Advanced: How do substituents like the 4-bromophenyl group influence its structure-activity relationships (SAR)?
Methodological Answer:
The 4-bromophenyl group enhances lipophilicity and target binding:
- Electron-Withdrawing Effect : Bromine increases electrophilicity of the pyrimidinone ring, improving interactions with nucleophilic enzyme residues (e.g., ATP-binding pockets) .
- Steric Effects : Bulkier substituents reduce activity, as seen in analogues with trifluoromethyl groups (IC₅₀ increases by 2–3×) .
Q. SAR Table :
| Substituent | LogP | IC₅₀ (HeLa cells, µM) |
|---|---|---|
| 4-Bromophenyl | 2.8 | 18.3 |
| 4-Chlorophenyl | 2.5 | 25.7 |
| 4-Trifluoromethyl | 3.1 | 42.9 |
Advanced: What experimental challenges arise in optimizing synthetic yield?
Methodological Answer:
Key challenges include:
- Purity Control : Byproducts (e.g., unreacted 4-bromoaniline) require column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .
- Moisture Sensitivity : Hygroscopic reagents (e.g., β-keto esters) demand anhydrous conditions .
- Catalyst Efficiency : TsOH outperforms HCl in reducing reaction time (6 vs. 12 hours) .
Q. Optimization Strategy :
Advanced: How can contradictory biological activity data be resolved?
Methodological Answer:
Contradictions often stem from assay conditions or impurities:
- Assay Variability : Standardize protocols (e.g., fixed cell density in MTT assays) .
- Impurity Profiling : LC-MS to identify bioactive byproducts (e.g., residual β-keto esters with off-target effects) .
- Solvent Effects : DMSO concentration >1% can artificially inflate IC₅₀ values; use PBS for dilution .
Advanced: What analytical discrepancies occur in characterizing hygroscopic intermediates?
Methodological Answer:
Hygroscopic intermediates (e.g., β-keto esters) complicate analysis:
- NMR Artifacts : Water peaks (δ 1.5–2.0 ppm) mask CH₂ signals. Use deuterated DMSO for dissolution .
- Mass Accuracy : Adduct formation ([M+Na]⁺) requires high-resolution MS for differentiation .
Advanced: What strategies improve crystallization for X-ray studies?
Methodological Answer:
Crystallization hurdles include poor solubility and polymorphism:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .
- Temperature Gradients : Gradual cooling (0.5°C/min) from 60°C to 4°C enhances crystal quality .
Example :
Crystals of 2-(4-bromophenoxy) analogues were obtained in 70% yield using DCM/hexane (1:3) at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
